
Di(pyridin-2-yl)methanol
Übersicht
Beschreibung
Di(pyridin-2-yl)methanol is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 and is used as a biochemical reagent . It can exist in either solid or liquid form .
Synthesis Analysis
The synthesis of Di(pyridin-2-yl)methanol involves various methods. One approach involves the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . Another method involves a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .Molecular Structure Analysis
The molecular structure of Di(pyridin-2-yl)methanol contains a total of 25 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 secondary alcohol, and 2 Pyridine .Chemical Reactions Analysis
Di(pyridin-2-yl)methanol undergoes various chemical reactions. For instance, it can react with aromatic rings such as substituted benzene, thiophene, thiazole, pyridine, and triazine to obtain the corresponding products in moderate to good yields . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Ketones
“Di(pyridin-2-yl)methanol” plays a crucial role in the synthesis of aromatic ketones. It is used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This method has gained extensive attention due to its efficiency and the importance of aromatic ketones as pharmaceutical intermediates .
Ligands for Luminescent Ir Complexes
Ether derivatives of “Di(pyridin-2-yl)methanol” have been used as ligands for luminescent iridium complexes . These complexes show luminescence in the blue region of the spectrum, lifetimes between 0.6 and 2.1 μs, high quantum yield, and good electrochemical behavior . The electronic structure of these complexes is influenced by the conjugated π systems of the ligands .
Transient Receptor Potential Vanilloid 3 Antagonists
“Di(pyridin-2-yl)methanol” derivatives have been synthesized as novel and selective transient receptor potential vanilloid 3 antagonists . These compounds could potentially have applications in pharmacology and drug development .
Inhibitors for Fibrosis
“Di(pyridin-2-yl)methanol” has been used in the synthesis of compounds that inhibit collagen synthesis in fibrosis models . These compounds can reduce collagen deposition and inactivate hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis .
Ligands for Coordination Compounds
“Di(pyridin-2-yl)methanol” and its derivatives are tridentate ligands widely employed for the synthesis of coordination compounds . These compounds have several potential applications in catalysis, medicine, and supramolecular chemistry .
Wirkmechanismus
Target of Action
Di(pyridin-2-yl)methanol is a complex compound that can interact with various targets. It’s known that similar compounds have been employed in many fields, suggesting a broad range of potential targets .
Mode of Action
It’s known that similar compounds can undergo reactions catalyzed by transition metals . For instance, copper can catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This suggests that Di(pyridin-2-yl)methanol might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds can undergo a direct csp3-h oxidation approach with water under mild conditions . This suggests that Di(pyridin-2-yl)methanol might affect similar biochemical pathways.
Result of Action
It’s known that similar compounds can undergo reactions to obtain corresponding products in moderate to good yields . This suggests that Di(pyridin-2-yl)methanol might have similar effects.
Action Environment
It’s known that similar compounds can undergo reactions under mild conditions . This suggests that Di(pyridin-2-yl)methanol might also be influenced by environmental factors such as temperature and pH.
Safety and Hazards
Zukünftige Richtungen
The future directions for Di(pyridin-2-yl)methanol involve further exploration of its synthesis methods and applications. For instance, the use of water in the oxidation process provides new insights for water-involving oxidation reactions . Additionally, the compound’s potential as a pharmaceutical intermediate, especially as a pyridin-2-yl-methanone motif, is an area of interest .
Eigenschaften
IUPAC Name |
dipyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKKDBULSAMYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188556 | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(pyridin-2-yl)methanol | |
CAS RN |
35047-29-1 | |
| Record name | α-2-Pyridinyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35047-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035047291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-2-pyridylpyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

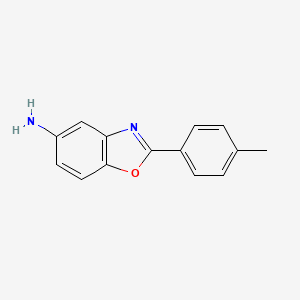
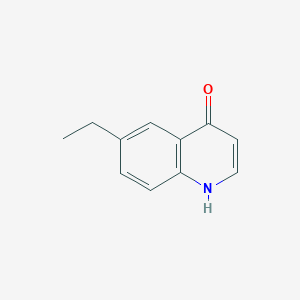
![3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1604986.png)


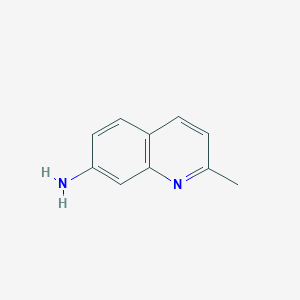
![8-Nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1604991.png)
![Benzo[d][1,3]dioxole-4-carboxamide](/img/structure/B1604996.png)
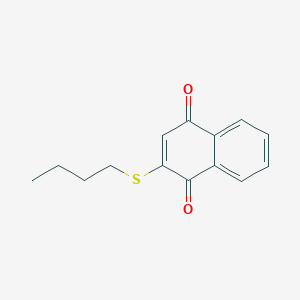

![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)
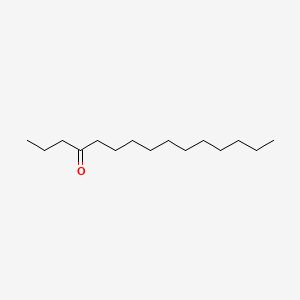
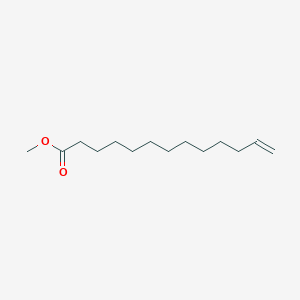
![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)